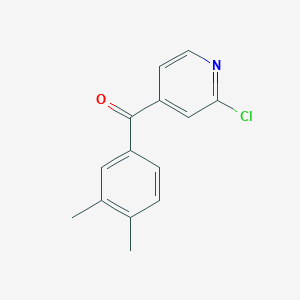
(2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Applications in Antimicrobial and Antioxidant Activities
(2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone and its derivatives have been utilized in the synthesis of compounds with potential antimicrobial and antioxidant activities. For instance, Thirunarayanan (2015) synthesized a series of 3,4-dimethyl phenyl bicyclo methanones, exhibiting significant antimicrobial and antioxidant properties against various bacterial and fungal strains (Thirunarayanan, 2015).
Structural Analysis
B. Lakshminarayana et al. (2009) conducted a study focusing on the crystal and molecular structure analysis of a compound closely related to (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone. This research provides insights into the molecular structure and intermolecular interactions of such compounds (B. Lakshminarayana et al., 2009).
Role in Biotransformation Processes
Research by Y. Ni, Jieyu Zhou, and Zhi-hao Sun (2012) explored the production of key chiral intermediates for pharmaceutical applications using microorganisms. This includes the stereoselective reduction of compounds structurally similar to (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone (Y. Ni, Jieyu Zhou, & Zhi-hao Sun, 2012).
Molecular Docking and Hirshfeld Surface Analysis
The compound has also been a subject of molecular docking and Hirshfeld surface analysis, as studied by B. Lakshminarayana et al. (2018). These analyses are crucial for understanding the molecular interactions and potential pharmaceutical applications of such compounds (B. Lakshminarayana et al., 2018).
Spectroscopic and Quantum Chemical Investigation
Nilavanathi Arasu et al. (2019) investigated the characteristics of a similar compound using Density Functional Theory. Such studies are essential for confirming the molecular structure and understanding the chemical properties of these compounds (Nilavanathi Arasu et al., 2019).
Isomorphous Analysis
V. Rajni Swamy et al. (2013) conducted research on isomorphous structures related to (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone, highlighting the role of chlorine-methyl exchange in molecular structures (V. Rajni Swamy et al., 2013).
Molecular Docking and Antimicrobial Activity
C. Sivakumar et al. (2021) examined the molecular structure, spectroscopic characteristics, and antimicrobial activity of a compound structurally related to (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone, contributing to the understanding of its biological activities (C. Sivakumar et al., 2021).
properties
IUPAC Name |
(2-chloropyridin-4-yl)-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-9-3-4-11(7-10(9)2)14(17)12-5-6-16-13(15)8-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJFZCCRLGDZEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=NC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

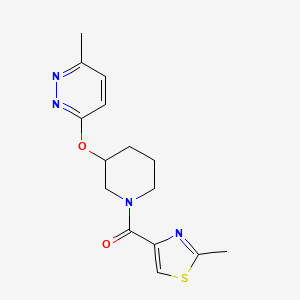
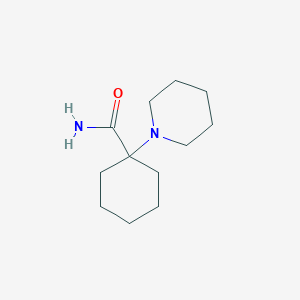
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2369980.png)
![2-(4-ethylpiperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2369981.png)
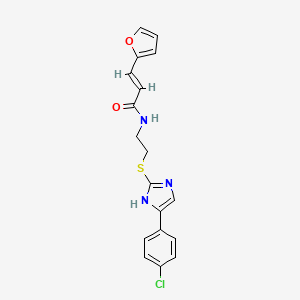
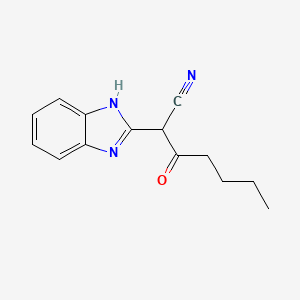
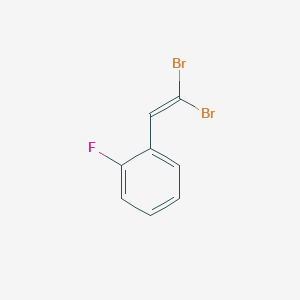
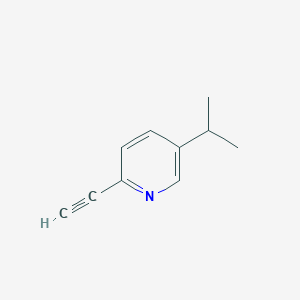
![1-({5-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}carbonyl)-4-methylpiperidine](/img/structure/B2369988.png)
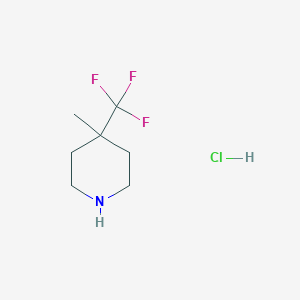
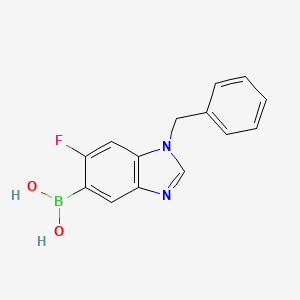

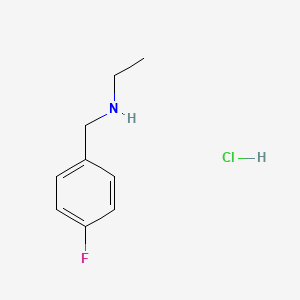
![2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2369995.png)